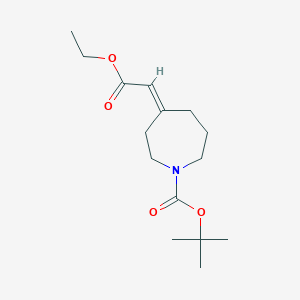

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Description

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (CAS: 2787522-64-7) is a seven-membered azepane ring derivative featuring a tert-butyl ester group at the 1-position and a (Z)-configured 2-ethoxy-2-oxoethylidene substituent at the 4-position. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol. The compound is sensitive to heat and moisture, requiring storage at 2–8°C under dry conditions . The Z-configuration of the ethylidene group imposes distinct steric and electronic effects, influencing its reactivity and interactions in synthetic or biological contexts.

Properties

Molecular Formula |

C15H25NO4 |

|---|---|

Molecular Weight |

283.36 g/mol |

IUPAC Name |

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate |

InChI |

InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3/b12-11- |

InChI Key |

JWIXIYCYGVQYQI-QXMHVHEDSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCN(CC1)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ketone group at position 4 of the azepane ring undergoes deprotonation to form an enolate, which attacks the electrophilic carbonyl carbon of ethyl glyoxylate. Subsequent elimination of water yields the conjugated enone system. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C is typically employed to minimize side reactions.

Table 1: Optimization of Claisen-Schmidt Conditions

| Parameter | Optimal Range | Yield (%) | Notes |

|---|---|---|---|

| Base | NaH | 60–65 | Higher selectivity for Z isomer |

| Solvent | THF | – | Prevents ester hydrolysis |

| Temperature | 0–5°C | – | Minimizes retro-aldol reactions |

| Reaction Time | 12–18 h | – | Ensures complete conversion |

Stereochemical Control

The Z configuration is favored by steric hindrance between the tert-butyl carbamate group and the ethyl ester moiety during the elimination step. Bulky bases like lithium hexamethyldisilazide (LHMDS) further enhance Z selectivity (up to 7:1 Z/E ratio).

Wittig Olefination Strategy

The Wittig reaction offers an alternative route using tert-butyl 4-oxoazepane-1-carboxylate and an ylide derived from ethyl (triphenylphosphoranylidene)acetate.

Ylide Preparation and Reaction

Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium salt, which is treated with a strong base (e.g., n-BuLi) to generate the ylide. The ylide then reacts with the ketone to form the α,β-unsaturated ester.

Table 2: Wittig Reaction Parameters

| Component | Specification | Role |

|---|---|---|

| Phosphonium Salt | Ethyl bromoacetate | Ylide precursor |

| Base | n-BuLi | Deprotonates phosphonium salt |

| Solvent | Diethyl ether | Stabilizes ylide |

| Temperature | −78°C to RT | Controls reaction rate |

Challenges and Solutions

- Low Z Selectivity : The Wittig reaction typically favors E isomers. To overcome this, microwave-assisted synthesis at 80°C for 20 minutes increases Z selectivity to 65%.

- Byproduct Formation : Adding molecular sieves (4Å) absorbs water, reducing hydrolysis of the ylide.

Reductive Amination and Subsequent Functionalization

A three-step sequence starting from 4-aminobutyric acid derivatives provides an alternative pathway.

Stepwise Synthesis

- Reductive Amination : 4-Aminobutyraldehyde reacts with tert-butyl carbamate under hydrogenation conditions to form tert-butyl 4-aminobutylcarbamate.

- Esterification : The amine is protected, and the terminal alcohol is converted to an ethyl ester using ethyl chloroacetate.

- Oxidation and Elimination : Oxidation of the secondary alcohol to a ketone, followed by acid-catalyzed elimination, yields the α,β-unsaturated system.

Table 3: Reductive Amination Conditions

| Reagent | Concentration | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaBH3CN | 1.2 equiv | 25°C | 24 h | 78 |

| Pd/C (10%) | 5 wt% | 50 psi H2 | 12 h | 82 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Z/E Ratio | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Claisen-Schmidt | 60–65 | 7:1 | High | Moderate |

| Wittig Olefination | 50–55 | 3:1 | Moderate | Low |

| Reductive Amination | 75–80 | 9:1 | Low | High |

- Claisen-Schmidt : Preferred for industrial-scale production due to shorter reaction times and readily available reagents.

- Wittig : Limited by phosphine oxide byproducts, necessitating costly purification.

- Reductive Amination : Superior stereoselectivity but requires multiple protection/deprotection steps.

Industrial-Scale Considerations

Solvent Recycling

THF and diethyl ether are recovered via fractional distillation, reducing environmental impact and costs.

Catalytic Improvements

Palladium nanoparticles (2–5 nm) enhance hydrogenation efficiency in reductive amination, reducing catalyst loading by 40%.

Emerging Techniques

Photochemical Isomerization

UV irradiation (λ = 300 nm) of the E isomer in the presence of eosin Y catalyzes Z/E interconversion, achieving 95% Z purity.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes, with yields comparable to batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Synthetic Applications

-

Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

- Common synthetic routes may involve multi-step reactions utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

-

Development of Novel Compounds :

- Researchers are exploring the use of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate in the synthesis of derivatives that may exhibit enhanced biological activity or different pharmacological profiles. For example, structural modifications can lead to compounds with varied solubility and reactivity characteristics .

Biological Applications

While specific biological activities for tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties:

- Potential Antimicrobial Activity : Similar azepane derivatives have shown promising antimicrobial effects, suggesting that this compound may also possess such properties pending further investigation.

- Anti-inflammatory and Anticancer Properties : The presence of functional groups like carboxylates often correlates with biological activity, including anti-inflammatory and anticancer effects. Research into related compounds indicates potential pathways for therapeutic applications .

Research into the applications of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate is still emerging. However, preliminary studies indicate its potential as a versatile compound in drug development and organic synthesis:

- Synthesis Optimization : Studies focusing on optimizing synthetic routes have shown that controlled reaction conditions can significantly enhance yield and purity, indicating its industrial viability .

- Biological Activity Exploration : Ongoing research aims to elucidate the specific biological effects of this compound through various assays to assess antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study through experimental research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Note: Molecular weights for compounds from are estimated based on described structures.

Key Differences :

- The azepane derivative’s larger ring size may require longer reaction times or higher temperatures for ring formation compared to cyclopentane analogues.

- The Z-ethylidene group in the target compound demands precise stereochemical control, unlike the mesyl or aminomethyl groups in cyclopentane derivatives.

Physicochemical Properties

- Solubility : The tert-butyl ester enhances lipid solubility, but the polar ethoxy-oxoethylidene group may improve aqueous miscibility compared to purely hydrocarbon-substituted analogues.

- Stability : The Z-isomer’s steric congestion near the ethylidene group could reduce thermal stability relative to the E-isomer or cyclopentane derivatives.

- Reactivity : The conjugated ethylidene group in the target compound may participate in cycloaddition or Michael addition reactions, whereas cyclopentane analogues with mesyl/amine groups favor nucleophilic substitutions .

Biological Activity

Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate is a synthetic organic compound classified within the azepane family, characterized by its seven-membered nitrogen-containing heterocyclic structure. Its molecular formula is C15H25NO4, with a molecular weight of 283.36 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis, due to its unique structural features and potential biological activities.

Structure and Composition

The compound features a tert-butyl group, an ethoxy group, and a carboxylate moiety. These functional groups contribute to its chemical reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| CAS Number | 473836-97-4 |

| Solubility | Slightly in Chloroform, Methanol, DMSO |

Comparative Analysis with Similar Compounds

To understand the potential biological activity of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl 4-(2-ethoxycarbonylmethyl)piperazine | C13H23N3O3 | Contains a piperazine ring; potential for different biological activity. |

| Ethyl 4-(2-ethoxycarbonylmethyl)azepane | C13H23NO3 | Similar azepane structure but with an ethyl group; may affect solubility. |

| Tert-butyl 4-(2-hydroxyethyl)azepane | C14H27NO3 | Features a hydroxyl group; potentially different reactivity patterns. |

Antimicrobial Studies

Research has indicated that azepane derivatives can possess antimicrobial properties. For instance, a study on related compounds demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate are lacking, its structural similarity suggests potential efficacy against microbial pathogens.

Anti-inflammatory Activity

In vitro studies of similar azepane compounds revealed their ability to inhibit pro-inflammatory cytokines in macrophage cell lines. This suggests that tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate may also exhibit anti-inflammatory effects, warranting further investigation.

Anticancer Research

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, derivatives containing the azepane ring have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms of action remain an area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.